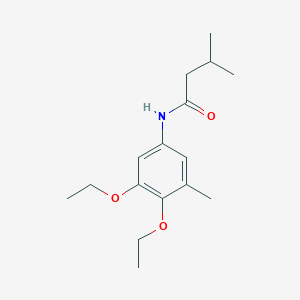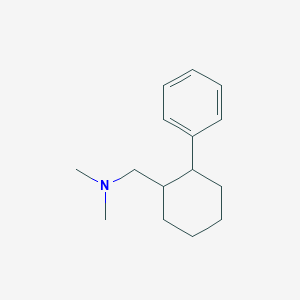
N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine is a tertiary amine with a complex structure that includes a phenyl group attached to a cyclohexyl ring, which is further connected to a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine typically involves the reaction of 2-phenylcyclohexanone with dimethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to a secondary alcohol, which then reacts with dimethylamine to form the desired tertiary amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce any present carbonyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols.
Applications De Recherche Scientifique
N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s tertiary amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the particular targets being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine include:
- N,N-Dimethyl-1-phenyl-2-ethanamine
- N,N-Dimethyl-2-phenylcyclohexylamine
- N,N-Dimethyl-1-phenylcyclohexylamine
Highlighting Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of a phenyl group with a cyclohexyl ring and a dimethylamino group makes it particularly versatile in various chemical reactions and applications .
Propriétés
Numéro CAS |
92725-18-3 |
|---|---|
Formule moléculaire |
C15H23N |
Poids moléculaire |
217.35 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(2-phenylcyclohexyl)methanamine |
InChI |
InChI=1S/C15H23N/c1-16(2)12-14-10-6-7-11-15(14)13-8-4-3-5-9-13/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3 |
Clé InChI |
BDPAJJIAIBKWER-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1CCCCC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)
![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
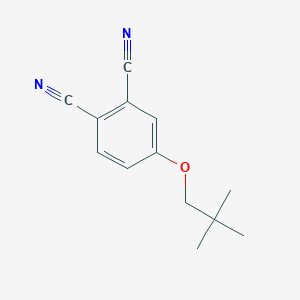
methyl}phosphonic acid](/img/structure/B14369573.png)

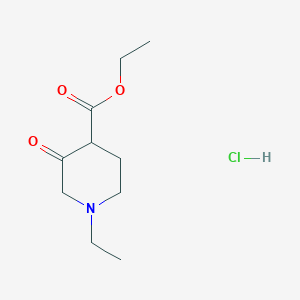
![2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14369588.png)
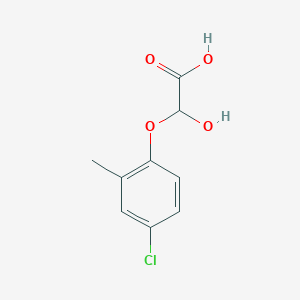
![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)

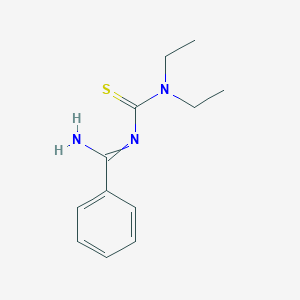
![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)
